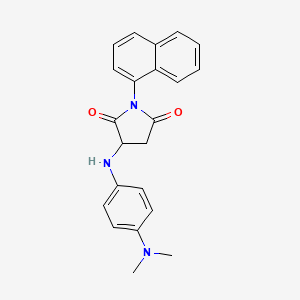

3-((4-(Dimethylamino)phenyl)amino)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-((4-(Dimethylamino)phenyl)amino)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain aminophenylsulfonyl phenylamino derivatives with thiophen-2-ylthio naphthalene-1,4-dione derivatives, as described in the first paper . Although the exact synthesis of "this compound" is not detailed, similar synthetic routes could potentially be employed, involving the use of spectral techniques for characterization.

Molecular Structure Analysis

Molecular docking studies, as mentioned in the first paper, are used to understand the interaction of these compounds with bacterial protein receptors . The docking study performed with the GLIDE program suggests that these compounds can exhibit good binding affinities, which could be indicative of the potential for "this compound" to also interact effectively with biological targets.

Chemical Reactions Analysis

The second paper discusses the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones to form different fused pyranone derivatives . This suggests that the compound may also undergo similar reactions, potentially leading to the formation of various heterocyclic structures, depending on the reaction conditions and the nature of the reactants involved.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of "this compound", they do offer insights into the properties of structurally related compounds. For instance, the antibacterial evaluation of the synthesized compounds in the first paper indicates that these molecules can have significant biological activity, with one derivative showing a minimum inhibitory concentration (MIC) value of 1.3 µg/mL against Proteus vulgaris . This suggests that the compound of interest may also possess similar antibacterial properties, which could be explored in further studies.

Aplicaciones Científicas De Investigación

Fluorescent Chemical Probes

A study by Balakrishna et al. (2018) involved the synthesis of a compound similar in structure, which exhibited high selectivity and sensitivity towards Zn2+ ions, potentially serving as a turn-on probe for fluorescent imaging of Zn2+ ions in living cells. This application is crucial for biological and medical research, especially in studies related to zinc's role in biological systems (Balakrishna et al., 2018).

Asymmetric Synthesis

He et al. (1998) described the use of a related organopalladium complex to promote an asymmetric Diels−Alder reaction, showcasing the potential of similar compounds in catalyzing stereoselective organic transformations. This research contributes to the field of asymmetric synthesis, a critical area in the development of chiral drugs and other biologically active molecules (He et al., 1998).

Conducting Polymers

Sotzing et al. (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, including compounds with structural similarities, for use in conducting polymers. These materials, synthesized via electropolymerization, showed promise due to their low oxidation potentials and stability in their conducting form, underscoring the importance of such compounds in the development of electronic and optoelectronic devices (Sotzing et al., 1996).

Antimicrobial Activity

Chioma et al. (2018) synthesized a pyrimidine-based ligand and its metal complexes, demonstrating mild to very good antimicrobial results. This study highlights the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Chioma et al., 2018).

Fluorescent Chemosensors

Asiri et al. (2018) developed a fluorescent chemosensor based on a structurally related compound for the selective and sensitive detection of Al3+ ions. This work illustrates the utility of such compounds in environmental monitoring and the detection of metal ions (Asiri et al., 2018).

Propiedades

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-naphthalen-1-ylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-24(2)17-12-10-16(11-13-17)23-19-14-21(26)25(22(19)27)20-9-5-7-15-6-3-4-8-18(15)20/h3-13,19,23H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFLSMSXRBHWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3016955.png)

![N-(4-butylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3016956.png)

![[1-(4-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3016959.png)

![methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B3016967.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3016970.png)

![2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B3016971.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)